Barbituric acid, 5-butyl-1,3-diphenyl-

Description

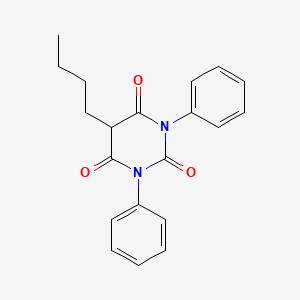

Barbituric acid derivatives are pharmacologically significant compounds historically used as sedatives, hypnotics, and anticonvulsants . The compound 5-butyl-1,3-diphenylbarbituric acid (hereafter referred to as Compound 7c in and ) is a structurally modified barbiturate featuring a butyl chain at the 5-position and phenyl groups at the 1- and 3-positions. Its design aims to optimize interactions with biological targets, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammatory pathways . Unlike classical barbiturates like phenobarbital (5-ethyl-5-phenylbarbituric acid), this derivative’s substituted phenyl and alkyl groups enhance hydrophobic interactions while maintaining hydrogen-bonding capabilities via the barbituric acid core .

Structure

3D Structure

Properties

CAS No. |

745-34-6 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

5-butyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |

InChI Key |

BDXKIVHGIVLZBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with the condensation of urea and a dialkyl malonate derivative. For 5-butyl-1,3-diphenylbarbituric acid, diethyl butylphenylmalonate reacts with urea under alkaline conditions. The general reaction is:

Typical Conditions :

-

Catalysts : Sodium methoxide (2.5–5.4% w/w), piperidine, or NHHPO.

-

Solvents : Ethanol/acetic acid (1:1 v/v), absolute benzene, or methanol.

Yield Optimization :

-

Electron-withdrawing groups (EWGs) on the malonate enhance reactivity, achieving 60–85% yields.

-

Electron-donating groups (EDGs) require extended reaction times (6–12 hours) for 40–60% yields.

Alternative Route Using Pre-Formed Diphenylurea

Synthesis of Diphenylurea

Diphenylurea is prepared via direct reaction of urea and aniline under vacuum (30–250 mmHg) at 160–180°C. The process avoids corrosive acids and achieves >96% yield with methanol/ethanol recrystallization.

Reaction Scheme :

Condensation with Butyl-Substituted Malonic Acid

Diphenylurea reacts with diethyl butylmalonate in sodium methoxide/methanol:

Key Steps :

-

Acidification : HCl addition to precipitate the crude product (pH 3–4).

-

Decolorization : Activated carbon treatment in aqueous solution.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols use continuous flow reactors to enhance efficiency:

-

Residence Time : 2–8 hours.

-

Temperature Control : 85–110°C.

Advantages :

-

Consistent mixing and heat distribution.

-

Reduced solvent waste compared to batch processes.

Purification and Recrystallization

Ethanol/Water Recrystallization

Crude product is dissolved in hot ethanol (1:2 w/v) and diluted with water (1:1.5 v/v). Cooling to 0–5°C yields needle-like crystals.

Typical Purity :

Petroleum Ether/Ethanol Mixtures

For high lipophilicity, recrystallization from ethanol/petroleum ether (1:1 v/v) removes nonpolar impurities.

Catalytic and Solvent Variations

Acid-Catalyzed Condensation

Phosphoryl chloride (POCl) in chloroform facilitates condensation at 60–80°C, though yields are lower (50–65%).

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction time to 1–2 hours with NHHPO as a catalyst, achieving 70–75% yield.

Analytical Characterization

Structural Confirmation

-

NMR : H NMR (DMSO-): δ 7.4–7.6 (m, 10H, aromatic), δ 1.2–1.6 (m, 9H, butyl).

-

X-ray Crystallography : Confirms keto-enol tautomerism and planar barbiturate ring.

Challenges and Optimization

By-Product Formation

Scalability Issues

-

Solution : Gradient temperature control in flow reactors minimizes decomposition.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions: Barbituric acid derivatives, including the 5-butyl-1,3-diphenyl variant, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize barbituric acid derivatives.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

Barbituric acid derivatives are known for their pharmacological properties. The compound 5-butyl-1,3-diphenyl- is particularly noted for the following applications:

- Anti-convulsant Activity : Barbituric acid derivatives exhibit significant anti-convulsant properties. For example, 1-methoxymethyl-5,5-diphenylbarbituric acid has been highlighted for its effectiveness in treating convulsions without major sedative effects, making it suitable for patients requiring mental acuity .

- Anti-anxiety and Muscle Relaxant : The derivative also shows promise in alleviating anxiety and muscle stiffness. This aspect is crucial for developing treatments that do not compromise cognitive functions .

- Antitumor Activity : Recent studies indicate that barbituric acid derivatives may play a role in cancer treatment. Specific analogs have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Synthesis of Derivatives

The synthesis of barbituric acid derivatives is a critical aspect of its application in pharmaceuticals. The following table summarizes various synthetic routes and their outcomes:

| Compound | Synthesis Method | Key Properties |

|---|---|---|

| 1-methoxymethyl-5,5-diphenylbarbituric acid | Reaction with Lewis acids (e.g., aluminum chloride) | Anti-convulsant, anti-anxiety |

| 5-(Phenyl-azo)thio derivative | Multiple synthetic pathways involving barbituric acid | Anticancer activity against MCF-7 cells |

| Thiobarbiturates | Derived from barbituric acid through alkylation | Anti-inflammatory and immunotropic properties |

Case Studies and Research Findings

Several research studies have focused on the applications of barbituric acid derivatives:

- Antitumor Efficacy : A study indicated that a specific barbituric acid derivative exhibited significant antitumor activity against MCF-7 breast cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Neuropharmacological Effects : Another investigation into the neuropharmacological effects of barbituric acid derivatives showed that they could effectively modulate neurotransmitter systems involved in anxiety and seizure disorders. This research underlines their dual role as therapeutic agents without severe sedative effects .

- Synthesis Innovations : Innovative synthetic methods have been developed to enhance the yield and efficacy of barbituric acid derivatives. For instance, new protocols involving microwave-assisted synthesis have improved reaction times and product purity .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, some derivatives act as central nervous system depressants by binding to gamma-aminobutyric acid (GABA) receptors. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

5-Butyl-1,3-Diphenylbarbituric Acid (7c) vs. 5-Octyl-1,3-Diphenylbarbituric Acid (7e):

Compound 7e, which replaces the butyl chain with an octyl group, exhibits reduced potency against mPGES-1 (IC₅₀ = 41 nM for 7c vs. >100 nM for 7e) due to steric hindrance in the hydrophobic binding pocket . Molecular docking reveals that the shorter butyl chain in 7c optimally fills the pocket, whereas the octyl group disrupts binding .Oxygen (Y=O) vs. Sulfur (Y=S) at Position 2:

Thiobarbiturates (Y=S) show lower aqueous solubility compared to oxygen-containing analogs (Y=O), limiting their bioavailability. For instance, 7c (Y=O) has superior solubility and mPGES-1 inhibition (IC₅₀ = 41 nM) compared to its sulfur analogs, which exhibit IC₅₀ values >1 μM .

Comparison with Thiobarbituric Acid Derivatives

Thiobarbituric acid (TBA) derivatives, such as 5-arylidene-TBA, demonstrate distinct pharmacological profiles, including antioxidant and anticancer activities . However, their sulfur atom reduces solubility and alters electronic properties, leading to weaker hydrogen-bonding interactions compared to barbituric acid derivatives like 7c .

Aryl-Substituted Barbiturates

1-n-Butyl-5-(2,4-Dinitrophenyl)Barbituric Acid:

This dye derivative forms complexes with nucleobases via π-π stacking and hydrogen bonding, highlighting the role of electron-withdrawing nitro groups in modulating interactions . In contrast, 7c’s unmodified phenyl groups prioritize hydrophobic binding over electronic effects .- Y-Shaped Barbiturates (PPARγ Activators): Novel Y-shaped derivatives with hydroxyl or methoxy substituents exhibit enhanced PPARγ binding (IC₅₀ = 0.5–2 μM) compared to 7c, demonstrating how polar groups improve nuclear receptor interactions .

Data Table: Key Properties of Selected Barbiturates

Molecular Interactions and Tautomerism

Binding Modes:

Compound 7c’s barbituric acid core forms hydrogen bonds with S127 via its carbonyl groups, critical for mPGES-1 inhibition . In contrast, thiobarbiturates like 14f (2,4-thiazolidinedione N-acetic acid derivative) interact with R52 and H53 via carboxyl groups, achieving lower IC₅₀ values (36 nM) but requiring structural flexibility .- Tautomerism: Barbituric acid derivatives predominantly exist in the keto form (>97% in DMSO), but substitutions at the 5-position (e.g., butyl, phenyl) can shift equilibrium toward enol forms, influencing reactivity and binding . For 7c, the keto form stabilizes the bioactive conformation .

Biological Activity

Barbituric acid derivatives, particularly 5-butyl-1,3-diphenyl-barbituric acid, have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Barbituric Acid Derivatives

Barbituric acid itself is a heterocyclic compound that serves as a precursor to various pharmacologically active derivatives. The structural modifications on the barbituric acid core can significantly influence its biological activity. The compound 5-butyl-1,3-diphenyl-barbituric acid is characterized by the presence of butyl and diphenyl groups at specific positions on the barbituric acid skeleton, which enhances its lipophilicity and potentially its bioactivity.

Pharmacological Properties

1. Anticonvulsant Activity:

Research has shown that derivatives of barbituric acid exhibit notable anticonvulsant properties. A comparative study indicated that 5-butyl-1,3-diphenyl-barbituric acid demonstrated significant anticonvulsant activity at specific dosage levels, outperforming some other derivatives in terms of efficacy .

2. Sedative and Hypnotic Effects:

Barbiturate compounds are well-known for their sedative and hypnotic effects. The hypnotic doses for 5-butyl-1,3-diphenyl-barbituric acid were calculated to be around 0.7 mM/kg in animal models, indicating moderate sedative properties . These effects are primarily attributed to the compound's ability to enhance GABAergic neurotransmission in the central nervous system.

3. Antimicrobial Activity:

Recent studies have highlighted the antimicrobial potential of barbituric acid derivatives. Specifically, certain derivatives exhibited activity against both Gram-positive and Gram-negative bacterial strains as well as antifungal properties . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

The biological activity of 5-butyl-1,3-diphenyl-barbituric acid is largely mediated through its interaction with GABA receptors. Barbiturates enhance the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism underlies both the sedative effects and the anticonvulsant properties observed with this compound .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving various barbiturate derivatives, 5-butyl-1,3-diphenyl-barbituric acid was tested for its anticonvulsant efficacy using a rabbit model. The results indicated a significant increase in seizure threshold compared to control groups, demonstrating its potential as an effective anticonvulsant agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of 5-butyl-1,3-diphenyl-barbituric acid against common pathogens. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Data Summary

Q & A

Q. What are the standard synthetic routes for 5-butyl-1,3-diphenyl barbituric acid derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis of 5-substituted barbituric acid derivatives typically employs the Knoevenagel condensation between barbituric acid and aldehydes. For example:

- Reagents : Barbituric acid, substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde), and catalysts like NHHPO or piperidine.

- Conditions : Solvent systems (e.g., glacial acetic acid/ethanol, 1:1 v/v) at room temperature or under reflux (80°C).

- Yield Optimization : Substituent electronic effects influence yields. Electron-withdrawing groups (EWGs) on aldehydes enhance reactivity, while electron-donating groups (EDGs) require longer reaction times .

Q. Example Protocol :

Mix barbituric acid (1 mmol), substituted aldehyde (1 mmol), and NHHPO (10 mol%) in ethanol/acetic acid.

Stir at 25°C for 6–12 hours.

Isolate via filtration or column chromatography.

Typical Yields : 60–85% for EWGs; 40–60% for EDGs .

Q. How are barbituric acid derivatives characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and tautomeric forms. Solvent effects (e.g., DMSO) induce downfield shifts in imino protons due to H-bonding .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation.

- UV-Vis Spectroscopy : Used to study electronic transitions (e.g., π→π* in conjugated derivatives) and interactions with biomolecules like DNA .

- X-ray Crystallography : Resolves tautomeric preferences (e.g., keto-enol equilibrium) .

Advanced Research Questions

Q. How do 5-butyl-1,3-diphenyl barbituric acid derivatives interact with DNA, and what methodologies validate these interactions?

Methodological Answer: DNA-binding studies involve:

- Molecular Docking : Derivatives like 4j and 4m (analogs with N,N-dimethyl groups) show minor groove binding via hydrophobic and H-bond interactions. Docking software (AutoDock Vina) calculates binding energies (e.g., −8.2 kcal/mol for 4j) .

- UV-Vis Titration : Hypochromic shifts confirm intercalation or groove binding. For example, 4j exhibits a 25 nm shift at 260 nm upon DNA addition .

- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B→Z transitions).

Key Finding : N,N-dimethyl substituents enhance DNA affinity compared to unsubstituted derivatives due to increased lipophilicity .

Q. What computational approaches predict the tautomeric behavior and solvent effects of barbituric acid derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : BLYP functional with 6-31G(d,p) basis set accurately models tautomer stability (e.g., keto vs. enol forms). Solvent effects (e.g., water/DMSO) are simulated via PCM or COSMO models .

- Molecular Dynamics (MD) : Evaluates H-bond dynamics in aqueous solutions.

- Key Insight : Lactam-lactim tautomerism dominates in polar solvents, influencing pharmacological activity .

Q. How are barbituric acid derivatives applied in multicomponent reactions (MCRs), and what substituent effects govern reactivity?

Methodological Answer: MCR Protocol (e.g., with 2-aminothiazole):

Combine barbituric acid (1 mmol), 2-aminothiazole (1 mmol), and aldehyde (1 mmol) in aqueous ethanol (1:1 v/v).

Heat at 80°C for 4–8 hours under catalyst-free conditions.

Q. Substituent Effects :

- EWGs (e.g., –NO) accelerate reactions via enhanced electrophilicity.

- EDGs (e.g., –OCH) require prolonged heating.

Application : Synthesis of heterocyclic libraries for antimicrobial screening .

Q. What experimental models validate the biological activity of barbituric acid derivatives, such as CNS modulation or enzyme inhibition?

Methodological Answer:

- GABAA Receptor Assays : Electrophysiology (patch-clamp) measures potentiation of GABA-induced currents (EC values < 10 μM for active derivatives) .

- Cytochrome P450 Inhibition : Microsomal assays using liver homogenates quantify IC values (e.g., 15 μM for CYP2C9 inhibition) .

- In Vivo Models : Wistar rats assess anticonvulsant activity (e.g., MES test) or hepatotoxicity (NAFLD inhibition at 50 mg/kg doses) .

Q. How do solvent molecules influence the NMR spectra of barbituric acid derivatives, and how is this accounted for in analysis?

Methodological Answer:

- DMSO Interactions : Forms H-bonds with imino protons, causing downfield shifts (Δδ = 1.5–2.0 ppm). BLYP/6-31G(d,p) calculations predict these shifts within 0.1 ppm error .

- Deuteration Strategies : Use CDCl or DO to simplify splitting patterns.

- Quantitative Analysis : Integrate peaks for tautomer ratio determination (e.g., 85% keto form in CDCl) .

Q. Table 2. Synthetic Yields in Multicomponent Reactions

| Aldehyde Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| p-NO | 89 | 4 |

| p-OCH | 62 | 8 |

| p-CH | 75 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.